molecular formula C5H2F2N2O3 B14147467 3,5-difluoro-4-nitropyridine N-oxide CAS No. 210169-08-7

3,5-difluoro-4-nitropyridine N-oxide

Cat. No.: B14147467
CAS No.: 210169-08-7
M. Wt: 176.08 g/mol
InChI Key: LAKRQVQAERSDJH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitropyridine 1-oxide is a fluorinated heterocyclic compound with the molecular formula C5H2F2N2O3 It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 3 and 5, and a nitro group is attached at position 4 The compound also contains an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitropyridine 1-oxide typically involves the nitration of 3,5-difluoropyridine N-oxide. One common method includes the reaction of 3,5-difluoropyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-nitropyridine 1-oxide may involve continuous flow synthesis techniques to enhance yield and efficiency. The process involves the nitration of pyridine N-oxide derivatives in a continuous flow reactor, which allows for better control over reaction parameters and scalability .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-nitropyridine 1-oxide
  • 3,5-Dibromo-4-nitropyridine 1-oxide
  • 3,5-Difluoro-2,4,6-triazidopyridine

Uniqueness

3,5-Difluoro-4-nitropyridine 1-oxide is unique due to the presence of both fluorine atoms and a nitro group on the pyridine ring, which imparts distinct electronic properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

CAS No.

210169-08-7

Molecular Formula

C5H2F2N2O3

Molecular Weight

176.08 g/mol

IUPAC Name

3,5-difluoro-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H2F2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H

InChI Key

LAKRQVQAERSDJH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=[N+]1[O-])F)[N+](=O)[O-])F

Origin of Product

United States

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